1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1779784-38-1
VCID: VC2740626
InChI: InChI=1S/C8H5BrClN3/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H
SMILES: C1=CC(=C(C=C1Cl)Br)N2C=NC=N2
Molecular Formula: C8H5BrClN3
Molecular Weight: 258.5 g/mol

1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole

CAS No.: 1779784-38-1

Cat. No.: VC2740626

Molecular Formula: C8H5BrClN3

Molecular Weight: 258.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole - 1779784-38-1

Specification

CAS No. 1779784-38-1
Molecular Formula C8H5BrClN3
Molecular Weight 258.5 g/mol
IUPAC Name 1-(2-bromo-4-chlorophenyl)-1,2,4-triazole
Standard InChI InChI=1S/C8H5BrClN3/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H
Standard InChI Key PYYVMIVXBKOUAR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Br)N2C=NC=N2
Canonical SMILES C1=CC(=C(C=C1Cl)Br)N2C=NC=N2

Introduction

Chemical Structure and Properties

Structural Features

1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole consists of a five-membered 1,2,4-triazole heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4, connected to a phenyl ring at the N1 position . The phenyl ring contains two halogen substituents: bromine at the ortho (C2) position and chlorine at the para (C4) position. This specific substitution pattern contributes significantly to the compound's physicochemical properties and potential biological activities.

Physical and Chemical Properties

The presence of halogen atoms (bromine and chlorine) in 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole increases its lipophilicity, which can enhance membrane permeability and potentially improve bioavailability . The 1,2,4-triazole moiety can act as a hydrogen bond acceptor through its nitrogen atoms, facilitating interactions with biological targets like enzymes and receptors . Additionally, the halogen substituents can participate in halogen bonding, further influencing the compound's interactions with proteins and other biological molecules.

Tautomerism

Like other 1,2,4-triazole derivatives, 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole can exist in different tautomeric forms . The 1H-tautomer (with the hydrogen on N1) is typically the predominant form in solution. This tautomeric behavior can influence the compound's reactivity, solubility, and biological activity profiles, making it an important consideration in both synthetic approaches and application development.

Synthetic Methods

Several synthetic approaches can be employed for the preparation of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole, derived from general methods reported for analogous 1,2,4-triazole compounds.

N1-Alkylation of 1H-1,2,4-triazole

One of the most direct approaches involves N1-alkylation of 1H-1,2,4-triazole using 2-bromo-4-chlorophenyl halide in the presence of a suitable base . This method typically proceeds through a nucleophilic substitution reaction where the N1 position of the triazole acts as the nucleophile. A typical reaction scheme would involve:

  • Deprotonation of 1H-1,2,4-triazole using bases such as potassium carbonate or sodium hydride

  • Nucleophilic attack of the resulting anion on the halogenated phenyl compound

  • Formation of the N1-substituted product after elimination of the halide leaving group

This approach generally provides good yields and selectivity for the N1-substituted product, though some N2-substituted byproduct may also form .

Cyclization of Hydrazine Derivatives

Another versatile approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . For the synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole, this would involve:

  • Preparation of a suitable substituted hydrazine incorporating the 2-bromo-4-chlorophenyl group

  • Reaction with a formylating agent or other appropriate one-carbon source

  • Cyclization to form the triazole ring structure

This method typically requires heating and may benefit from catalysts to improve yield and selectivity .

Mannich Reaction for Functionalized Derivatives

For preparing more complex derivatives of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole, the Mannich reaction represents a valuable approach . This reaction involves the condensation of the triazole derivative with an aldehyde and an amine to introduce additional functionality at reactive positions of the triazole ring.

Microwave-Assisted Synthesis

Modern synthetic approaches often employ microwave irradiation to accelerate reaction rates and improve yields in the synthesis of 1,2,4-triazole derivatives . This technique can be applied to any of the above methods, potentially offering advantages such as:

  • Shorter reaction times (minutes versus hours)

  • Higher yields and purity

  • Reduced side reactions

  • More environmentally friendly conditions

Table 1: Comparison of Synthetic Methods for 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole

Biological Activities and Structure-Activity Relationships

Antibacterial Activity

Based on studies of related 1,2,4-triazole derivatives, 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole may exhibit significant antibacterial properties . The halogen substituents (bromine and chlorine) on the phenyl ring likely enhance this activity through multiple mechanisms:

  • Increased lipophilicity improving penetration through bacterial cell membranes

  • Halogen bonding interactions with target proteins

  • Electronic effects influencing binding to specific bacterial targets

Triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacterial strains, with the positioning of halogens on the phenyl ring significantly influencing activity profiles .

Table 2: Predicted Antibacterial Activity of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole Based on Similar Compounds

Bacterial StrainClassificationActivity LevelPotential MIC Range (μg/mL)Key Factors Influencing Activity
S. aureusGram-positiveHigh0.5-4Halogen substituents enhance membrane penetration
B. subtilisGram-positiveModerate-High1-8Triazole ring interacts with bacterial enzymes
E. coliGram-negativeModerate2-162-Bromo-4-chlorophenyl moiety aids outer membrane penetration
P. aeruginosaGram-negativeLow-Moderate8-32Less effective against efflux pump mechanisms
S. typhimuriumGram-negativeModerate4-16Halogen positioning affects target binding affinity

Antifungal Activity

The 1,2,4-triazole scaffold is a critical component in numerous clinically important antifungal medications, suggesting potential antifungal properties for 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole . The primary mechanism of antifungal activity for many triazole compounds involves inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi .

The specific substitution pattern in 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole, particularly the halogen positioning, may enhance binding to the CYP51 active site. Additionally, the lipophilicity contributed by the halogen substituents could improve penetration into fungal cell membranes, potentially enhancing antifungal efficacy.

Table 3: Potential Antifungal Activity Profile of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole

Fungal SpeciesPredicted ActivityPotential MechanismStructure-Activity Determinants
Candida albicansHighCYP51 inhibitionN1-aryl substitution pattern enhances binding to enzyme active site
Aspergillus fumigatusModerate-HighCYP51 inhibitionHalogen substituents improve lipophilicity and target binding
Cryptococcus neoformansModerateCYP51 inhibitionTriazole ring forms key interactions with enzyme target
Trichophyton speciesModerate-HighMultiple mechanisms2-Bromo-4-chlorophenyl moiety enhances activity against dermatophytes
Fusarium speciesLow-ModerateMultiple mechanismsGenerally less effective against Fusarium due to intrinsic resistance

Anticancer Activity

Various 1,2,4-triazole derivatives have demonstrated significant anticancer properties, suggesting potential anticancer activity for 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole . The anticancer mechanisms of triazole derivatives are diverse and may include:

  • Inhibition of specific enzymes involved in cancer cell proliferation

  • Interaction with DNA or interference with DNA synthesis

  • Disruption of cancer cell signaling pathways

  • Induction of apoptosis (programmed cell death)

  • Antioxidant properties that protect against carcinogenesis

The halogen substituents in 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole may enhance interactions with specific anticancer targets and improve cellular penetration, potentially contributing to anticancer efficacy.

Table 4: Potential Anticancer Activity Profile of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole Against Various Cancer Cell Lines

Cancer Cell LineTypePredicted Growth InhibitionPotential MechanismsStructural Contributions
HepG2Hepatocellular carcinomaModerate-HighEnzyme inhibition, apoptosis induction2-Bromo-4-chlorophenyl moiety enhances binding to targets
MCF-7Breast cancerModerateDNA interaction, cell cycle arrestHalogen substituents improve cell penetration
A549Lung cancerLow-ModerateEnzyme inhibitionTriazole ring forms hydrogen bonds with targets
HeLaCervical cancerModerateMultiple mechanismsN1-aryl substitution pattern affects binding specificity
PC-3Prostate cancerModerateApoptosis inductionHalogen positions influence target selectivity

Structure-Activity Relationships

The biological activity of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole is significantly influenced by several key structural features:

  • The 1,2,4-triazole ring provides essential hydrogen bond acceptors through its nitrogen atoms, facilitating interactions with biological targets .

  • The N1-substitution pattern positions the 2-bromo-4-chlorophenyl group optimally for interactions with specific binding pockets in target proteins.

  • The ortho-bromine substituent influences the rotation around the N-phenyl bond, potentially affecting the compound's conformational preferences and binding characteristics.

  • The para-chlorine substituent provides additional halogen bonding opportunities and increases lipophilicity.

  • The specific positioning of both halogens creates a unique electronic distribution that likely influences binding specificity and affinity.

Table 5: Comparison of Structural Features of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole with Similar Compounds

CompoundTriazole TypeSubstitution PatternKey Structural DifferencesImpact on Biological Activity
1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole1,2,4-triazoleN1-(2-Br,4-Cl-phenyl)Reference compoundBase case for comparison
1-(4-Bromophenacyl)-1,2,4-triazole1,2,4-triazoleN1-(4-Br-phenacyl)Carbonyl linker, single Br at para positionDifferent spatial orientation, reduced lipophilicity
3-(4-bromo-2-chlorophenyl)-5-methyl-1h-1,2,4-triazole1,2,4-triazoleC3-(4-Br,2-Cl-phenyl), 5-methylC3 vs. N1 substitution, inverted halogen positions, additional methylDifferent binding orientation, altered electronic properties
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole1,2,3-triazoleN1-(2-Br,4-Cl-phenyl), 4-CF₃Different triazole isomer, additional CF₃ groupIncreased lipophilicity, different hydrogen bonding pattern

Analytical Characterization

Spectroscopic Identification

Characterization of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole can be achieved through various spectroscopic techniques. Based on similar compounds, the following spectral features would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the triazole ring protons typically appear as singlets in the range of 8.0-9.0 ppm . The aromatic protons of the 2-bromo-4-chlorophenyl group would show characteristic coupling patterns in the 7.0-8.0 ppm range. The specific substitution pattern would result in three distinct aromatic proton signals with characteristic splitting patterns.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic bands for the C=N stretching of the triazole ring (around 1500-1600 cm⁻¹) and C-Br and C-Cl stretching vibrations (500-750 cm⁻¹) . The aromatic C-H stretching would appear around 3000-3100 cm⁻¹.

Mass Spectrometry

Mass spectrometry would show a characteristic molecular ion peak corresponding to the molecular weight of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole. The fragmentation pattern would typically involve cleavage of bonds between N1-N2 and N4-C5 of the triazole ring . The isotope pattern would be distinctive due to the presence of both bromine and chlorine atoms, showing characteristic M+2 and M+4 peaks.

Table 6: Expected Analytical Characteristics of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole

Analytical MethodExpected FeaturesDiagnostic Value
¹H NMRTriazole protons: 8.0-9.0 ppm (singlets)
Aromatic protons: 7.0-8.0 ppm (complex pattern)
Confirms structure and purity
¹³C NMRTriazole carbons: 140-150 ppm
Aromatic carbons: 120-135 ppm
Confirms carbon framework
IR SpectroscopyC=N stretching: 1500-1600 cm⁻¹
C-Br, C-Cl stretching: 500-750 cm⁻¹
Identifies functional groups
Mass SpectrometryMolecular ion peak with characteristic isotope pattern
Fragmentation pattern of triazole ring
Confirms molecular weight and structure
X-ray CrystallographyCrystal packing, bond lengths, bond anglesDefinitive 3D structure

Future Research Directions

Synthetic Optimization

Further research could focus on optimizing synthetic routes to 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole, with emphasis on:

  • Developing more efficient, high-yielding synthetic methods

  • Exploring green chemistry approaches including solvent-free conditions and recyclable catalysts

  • Scaling up synthesis for commercial production

  • Developing regioselective methods to control substitution positions

Biological Activity Exploration

Comprehensive biological evaluation of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole should include:

  • Systematic screening against diverse bacterial and fungal strains, including resistant organisms

  • Evaluation of anticancer activity against multiple cell lines

  • Assessment of toxicity and safety profiles

  • Investigation of mechanism of action through target identification studies

  • Structure-activity relationship studies through synthesis and testing of close analogues

Computational Studies

Computational approaches could enhance understanding of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole's properties and activities:

  • Molecular docking studies to predict binding to potential biological targets

  • Quantitative structure-activity relationship (QSAR) analyses to guide structural optimization

  • Density functional theory (DFT) calculations to understand electronic properties

  • Molecular dynamics simulations to study conformational preferences and binding modes

Formulation Development

For practical applications, research into formulation strategies would be valuable:

  • Development of stable pharmaceutical formulations

  • Investigation of solubility enhancement techniques

  • Creation of controlled-release formulations

  • Exploration of targeted delivery systems for specific applications

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